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Compound of Interest

Compound Name: Fosbretabulin

Cat. No.: B040576

An In-depth Guide for Researchers and Drug Development Professionals

Fosbretabulin (formerly known as Combretastatin A4 Phosphate or CA4P) is a vascular
disrupting agent (VDA) that has undergone extensive investigation in early-phase clinical trials
for various solid tumors. This technical guide synthesizes the available data from these trials,
focusing on quantitative outcomes, experimental methodologies, and the underlying
mechanism of action to provide a comprehensive resource for researchers, scientists, and drug
development professionals.

Mechanism of Action

Fosbretabulin is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active
metabolite, combretastatin A4 (CA4).[1][2][3] CA4 exerts its anti-cancer effects through a dual
mechanism primarily targeting the tumor vasculature.[1][3] It binds to the colchicine-binding site
on B-tubulin, leading to the depolymerization of microtubules in endothelial cells.[3][4] This
cytoskeletal disruption results in endothelial cell shape changes and increased permeability of
the tumor vasculature.[5]

Furthermore, fosbretabulin disrupts the vascular endothelial-cadherin (VE-cadherin)/3-
catenin/Akt signaling pathway.[1][5] This interference with cell-cell adhesion molecules further
compromises the integrity of the tumor's blood vessels.[2] The culmination of these events is a
rapid collapse of the tumor vasculature, leading to a significant reduction in tumor blood flow
and subsequent ischemic necrosis of the tumor tissue.[1][2]
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Caption: Mechanism of action of Fosbretabulin leading to tumor necrosis.
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Phase | Clinical Trial Data

Phase | studies were designed to determine the maximum tolerated dose (MTD), dose-limiting
toxicities (DLTs), and pharmacokinetic profile of fosbretabulin.

Safety and Tolerability

Across several Phase | trials, fosbretabulin was administered intravenously over a 10-minute
infusion.[6][7][8] Dose-limiting toxicities were observed at higher doses and included reversible
ataxia, vasovagal syncope, motor neuropathy, and ischemia in previously irradiated bowel.[6][8]
Common drug-related adverse events of grade 2 or higher included tumor pain, lymphopenia,
fatigue, anemia, diarrhea, hypertension, hypotension, vomiting, visual disturbances, and

dyspnea.[6][8]
Maximum Tolerated Dose-Limiting
Study Dose Range (mg/m?) L
Dose (MTD) (mg/m?)  Toxicities (DLTs)
Reversible ataxia (114
mg/m?), vasovagal
_ syncope and motor
Rustin et al. (Weekly 52-68 (recommended
] 5-114 neuropathy (88
Infusion)[6][8] for further study) ) )
mg/m?), fatal ischemia
in previously irradiated
bowel (52 mg/m?)
Severe tumor pain,
cardiopulmonary
Stevenson et al. (5- ) 52 (recommended for o
6 - 75 (daily) toxicity (syncope,
Day Schedule)[9] further study)

dyspnea, hypoxia) at
75 mg/m2

. _ Acute coronary
Dowlati et al. (Single-

18-90 <60 (10-min infusion) syndrome, pulmonary
Dose)[7][10] o
toxicity
Zhou et al.[11] 20-85 65 Not specified in detail
Pharmacokinetics
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Pharmacokinetic analyses revealed the rapid conversion of the prodrug fosbretabulin to the
active metabolite, combretastatin A4 (CA4), which has a short plasma half-life of approximately
30 minutes.[7][10] The area under the curve (AUC) for CA4 increased with the dose.[6][8]

Dose (mg/m?) CA4 AUC (pmol-h/L) Reference
5 0.169 [6][8]
68 2.33 (mean) [6]1[8]
114 3.29 [6](8]

Phase Il Clinical Trial Data

Phase Il trials evaluated the efficacy and safety of fosbretabulin as a single agent or in
combination with other therapies in specific cancer types.

Anaplastic Thyroid Carcinoma (ATC)

A Phase Il study in patients with advanced ATC administered fosbretabulin at 45 mg/m?2
intravenously on days 1, 8, and 15 of a 28-day cycle.[2] While no objective responses were
observed with single-agent therapy, the treatment was well-tolerated.[2] The median survival
was 4.7 months, with 34% of patients alive at 6 months and 23% at 12 months.[2] Notably,
seven patients experienced stable disease with a median duration of 12.3 months.[2]
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Metric Value

Number of Patients 26

Dosing Regimen 45 mg/m2 IV on days 1, 8, 15 of a 28-day cycle
Objective Response Rate 0%

Median Survival 4.7 months

6-Month Survival Rate 34%

12-Month Survival Rate 23%

Stable Disease 7 patients

Median Duration of Stable Disease 12.3 months

Data from Mooney et al.[2]

Non-Small-Cell Lung Cancer (NSCLC)

In a randomized Phase Il trial for advanced nonsquamous NSCLC, fosbretabulin (60 mg/m?)
was added to a standard regimen of carboplatin, paclitaxel, and bevacizumab.[12][13][14] The
combination was found to be tolerable with an acceptable toxicity profile.[12][13][14] The
overall tumor response rate was higher in the group receiving fosbretabulin (50%) compared
to the control group (32%).[12][13][14]

Overall Tumor Response

Treatment Arm Number of Patients
Rate
Fosbretabulin + Carboplatin,
. ) 50%
Paclitaxel, Bevacizumab
Carboplatin, Paclitaxel,
31 32%

Bevacizumab (Control)

Data from Garon et al.[12][13][14]

Experimental Protocols
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Patient Population and Dosing

Early-phase trials typically enrolled patients with advanced, refractory solid tumors.[6][7][9]
Specific Phase |l trials focused on patient populations such as those with anaplastic thyroid
carcinoma|2] or non-small-cell lung cancer.[12] Fosbretabulin was administered as a 10-
minute intravenous infusion.[6][7] Dosing schedules varied and included weekly infusions,[6]
single doses every 3 weeks,[7] and a 5-consecutive-day schedule every 3 weeks.[9]

Pharmacokinetic Analysis

Blood samples were collected at various time points post-infusion to measure the plasma
concentrations of fosbretabulin and its active metabolite, combretastatin A4.[6][7] High-
pressure liquid chromatography was a method used for this analysis.[6]

Assessment of Tumor Blood Flow

Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was utilized in some
studies to non-invasively assess changes in tumor blood flow following fosbretabulin
administration.[7][9] This technique measures the transfer of a contrast agent from the blood
plasma to the extravascular extracellular space, providing an indication of vessel permeability
and blood flow.[9] A significant decline in tumor blood flow was observed in patients treated
with 60 mg/m?2 of fosbretabulin.[7][10]
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Caption: Workflow for assessing tumor blood flow using DCE-MRI.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fosbretabulin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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